molecular formula C12H13ClOS2 B14462263 2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- CAS No. 67686-88-8

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)-

Cat. No.: B14462263
CAS No.: 67686-88-8
M. Wt: 272.8 g/mol
InChI Key: VMQZJFOGRUEIJK-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- is an organic compound with a complex structure that includes a propenone backbone, a chlorophenyl group, and two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- typically involves the reaction of 1-(4-chlorophenyl)-2-methyl-2-propen-1-one with methylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the methylthiolation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or thiols.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and receptor binding, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-methyl-2-propen-1-one
  • 1-(4-Chlorophenyl)-2-phenyl-2-propen-1-one

Uniqueness

2-Propen-1-one, 1-(4-chlorophenyl)-2-methyl-3,3-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

67686-88-8

Molecular Formula

C12H13ClOS2

Molecular Weight

272.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methyl-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C12H13ClOS2/c1-8(12(15-2)16-3)11(14)9-4-6-10(13)7-5-9/h4-7H,1-3H3

InChI Key

VMQZJFOGRUEIJK-UHFFFAOYSA-N

Canonical SMILES

CC(=C(SC)SC)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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